molecular formula C23H23N3O2S B2850914 N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897462-16-7

N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2850914
CAS RN: 897462-16-7
M. Wt: 405.52
InChI Key: KMOXOLDOMXAOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways involved in the regulation of inflammation, cell proliferation, and apoptosis. The compound has been found to inhibit the activity of various enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has been found to possess various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and inhibit the proliferation of cancer cells. The compound has also been found to possess antioxidant properties, which could potentially protect against oxidative stress-induced cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide in lab experiments is its potential to serve as a lead compound for the development of novel therapeutics. The compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which could potentially affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide. One potential direction is the development of novel derivatives of the compound that possess improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves a multi-step process that includes the reaction of 2,6-dimethylphenylamine with ethyl 2-bromoacetate to form N-(2,6-dimethylphenyl)-2-bromoacetamide. The subsequent reaction of this intermediate with 6-(4-ethoxyphenyl)imidazo[2,1-b]thiazole-3-carbaldehyde in the presence of a base leads to the formation of N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the development of novel therapeutics.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-4-28-19-10-8-17(9-11-19)20-13-26-18(14-29-23(26)24-20)12-21(27)25-22-15(2)6-5-7-16(22)3/h5-11,13-14H,4,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOXOLDOMXAOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.